Bicyclogermacrene

描述

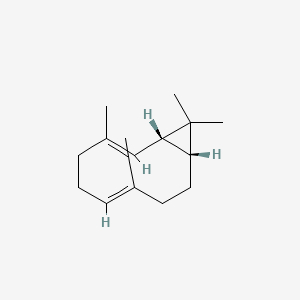

Structure

3D Structure

属性

分子式 |

C15H24 |

|---|---|

分子量 |

204.35 g/mol |

IUPAC 名称 |

(1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene |

InChI |

InChI=1S/C15H24/c1-11-6-5-7-12(2)10-14-13(9-8-11)15(14,3)4/h6,10,13-14H,5,7-9H2,1-4H3/b11-6+,12-10+/t13-,14+/m1/s1 |

InChI 键 |

VPDZRSSKICPUEY-JEPMYXAXSA-N |

手性 SMILES |

C/C/1=C\CC/C(=C/[C@H]2[C@H](C2(C)C)CC1)/C |

规范 SMILES |

CC1=CCCC(=CC2C(C2(C)C)CC1)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bicyclogermacrene: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclogermacrene is a naturally occurring sesquiterpene characterized by a bicyclic structure containing a ten-membered ring fused with a cyclopropane (B1198618) ring. As a significant component of the essential oils of various plants, it serves as a crucial biosynthetic intermediate for a diverse array of other sesquiterpenoids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biosynthetic pathway of this compound. Detailed experimental protocols for its isolation from natural sources, chemical synthesis, and analytical characterization are presented to facilitate further research and application in drug development and other scientific fields.

Chemical Structure and Identification

This compound, with the molecular formula C₁₅H₂₄, is a sesquiterpene belonging to the bicyclogermacrane class of organic compounds. Its structure is based on the bicyclogermacrane skeleton, which is chemically defined as 3,7,11,11-tetramethylbicyclo[8.1.0]undecane. The IUPAC name for the most commonly cited isomer is (1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene.[1]

Key Identifiers:

-

Molecular Formula: C₁₅H₂₄[1]

-

Molecular Weight: 204.35 g/mol [1]

-

CAS Number: 24703-35-3[2]

-

InChIKey: VPDZRSSKICPUEY-JEPMYXAXSA-N[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow clear liquid under standard conditions.[2] It is a lipophilic compound with low water solubility, a characteristic reflected in its high LogP value.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [1][2] |

| Molecular Weight | 204.35 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Boiling Point | 267.0 - 268.0 °C at 760 mmHg | [2] |

| Flash Point | 104.44 °C (220.00 °F) | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Vapor Pressure | 0.013 mmHg at 25 °C (estimated) | [2] |

| LogP (o/w) | 4.1 - 6.78 | [1][3] |

| Refractive Index | 1.475 | [3] |

Biosynthesis

The biosynthesis of this compound, like other sesquiterpenoids, originates from the universal C15 precursor, (2E,6E)-farnesyl pyrophosphate (FPP).[4] The formation of the characteristic bicyclic structure is catalyzed by a class of enzymes known as terpene synthases (TPSs).[4] The proposed mechanism involves the ionization of FPP to a farnesyl cation, which then undergoes a series of intramolecular cyclizations and rearrangements to form the this compound skeleton.[4]

Below is a diagram illustrating the biosynthetic pathway from FPP to this compound.

Caption: Biosynthetic pathway of this compound from FPP.

Experimental Protocols

Isolation from Natural Sources

This compound is a common constituent of essential oils and can be isolated from plant material through steam distillation followed by chromatographic purification.

Protocol 1: Isolation of this compound via Steam Distillation and Column Chromatography

-

Plant Material Preparation:

-

Steam Distillation:

-

The flask containing the plant material is assembled into a steam distillation apparatus.[6] Water is added to just cover the plant material.[6]

-

Steam is generated either by heating the water in the flask directly or by introducing it from an external source.[6]

-

The steam passes through the plant material, causing the volatile essential oils to vaporize.

-

The mixture of steam and oil vapor is condensed, and the resulting hydrosol (a milky emulsion of oil and water) is collected in a receiving vessel.[5]

-

Distillation is continued for 2-4 hours to ensure complete extraction of the volatile components.[5]

-

-

Extraction of the Essential Oil:

-

The collected hydrosol is allowed to cool to room temperature.

-

The essential oil is separated from the aqueous phase by liquid-liquid extraction using a non-polar solvent such as n-hexane or dichloromethane.[5]

-

The organic layer containing the essential oil is collected and dried over anhydrous sodium sulfate.[5]

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude essential oil.

-

-

Column Chromatography Purification:

-

A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a non-polar solvent (e.g., n-hexane) to create a slurry.[7]

-

The crude essential oil, dissolved in a minimal amount of the non-polar solvent, is loaded onto the top of the silica gel bed.[8]

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., 100% n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[8]

-

Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.[7]

-

Fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound.

-

Caption: Workflow for the isolation and purification of this compound.

Chemical Synthesis

A seven-step synthesis of this compound from geranylacetone (B162166) has been reported.[9] Additionally, a biomimetic synthesis starting from (+)-2-carene has been described.[10] Due to the proprietary nature of detailed synthetic protocols in the available literature, a generalized outline of a synthetic approach is presented. A total synthesis of (±)-isobicyclogermacrenal, a related compound, has been achieved in 14 steps from piperitenone.[3]

Analytical Characterization

Protocol 2: GC-MS Analysis

-

Sample Preparation: A dilute solution of the essential oil or purified this compound is prepared in a volatile solvent like n-hexane or ethanol (B145695) (e.g., 1 µL in 1 mL).[5]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

GC Conditions:

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[11]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]

-

Injection: 1 µL of the sample is injected in split mode.[11]

-

Oven Temperature Program: A typical program starts at 50-60 °C, followed by a ramp of 3-5 °C/min to 240-250 °C.[5][11]

-

-

MS Conditions:

-

Identification: The this compound peak is identified by comparing its mass spectrum and retention index with data from spectral libraries (e.g., NIST, Wiley).[5]

Protocol 3: NMR Spectroscopy

-

Sample Preparation: 1-5 mg of purified this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The solution should be free of any particulate matter.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Experiments:

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the chemical shifts of proton and carbon nuclei.

-

2D NMR: COSY, HSQC, and HMBC experiments are conducted for unambiguous assignment of all proton and carbon signals and to establish the connectivity of the molecular structure.

-

Spectroscopic Data

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 204, corresponding to its molecular weight. The fragmentation pattern is characteristic of sesquiterpenes, with major fragments arising from the loss of alkyl groups and rearrangements of the bicyclic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of alkyl and alkenyl groups, as well as C=C stretching vibrations.

Table 2: Expected IR Absorption Regions for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Alkenyl C-H Stretch | 3100 - 3010 |

| Alkyl C-H Stretch | 2950 - 2850 |

| Alkenyl C=C Stretch | 1680 - 1620 |

Conclusion

This compound is a structurally interesting and biosynthetically important sesquiterpene. This guide has provided a detailed overview of its chemical properties, biosynthetic origins, and the experimental protocols necessary for its isolation, synthesis, and characterization. The information compiled herein serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, providing a solid foundation for future studies and applications of this versatile molecule.

References

- 1. This compound | C15H24 | CID 13894537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 24703-35-3 [thegoodscentscompany.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. column-chromatography.com [column-chromatography.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

Bicyclogermacrene: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclogermacrene is a bicyclic sesquiterpene hydrocarbon found in a variety of natural sources, particularly in the essential oils of numerous plant species. As a key intermediate in the biosynthesis of other sesquiterpenoids, it and its derivatives have garnered significant interest for their potential pharmacological activities, including antimicrobial and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its biosynthetic origins and potential biological activities.

Natural Sources of this compound

This compound is predominantly found in the essential oils of a wide range of plants. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical location, and harvesting time. Additionally, it has been identified in marine organisms.

Plant Sources

The following table summarizes the quantitative data on the presence of this compound in the essential oils of various plant species.

| Plant Species | Family | Plant Part | This compound Content (%) | Reference |

| Annona pickelli | Annonaceae | Leaves | 45.4 | [1] |

| Cardiopetalum calophyllum | Annonaceae | Fresh Leaves | 26.8 | [2] |

| Vitex agnus-castus | Lamiaceae | Fruits | 5.04 - 22.1 | [3] |

| Xylopia laevigata | Annonaceae | Leaves | 7.00 - 14.63 | |

| Ocotea caudata | Lauraceae | Leaves | 8.0 | [4] |

| Commiphora leptophloeos | Burseraceae | Leaves | 6.37 | |

| Ocimum campechianum | Lamiaceae | Leaves | 5.2 | [5] |

| Aegopodium podagraria | Apiaceae | Roots | 3.33 |

Marine Sources

This compound and its derivatives have also been isolated from marine organisms, highlighting the biodiversity of its natural origins. For instance, new this compound derivatives, capgermacrenes A and B, have been isolated from the Bornean soft coral Capnella sp.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of many other sesquiterpenoids. Its formation originates from the universal C15 precursor, farnesyl pyrophosphate (FPP). The biosynthesis can be broadly divided into two stages.

Stage 1: Cyclization of Farnesyl Pyrophosphate (FPP) The initial and rate-limiting step is the cyclization of the linear FPP molecule, a reaction catalyzed by a class of enzymes known as terpene synthases (TPSs). This enzymatic reaction involves the ionization of FPP to a farnesyl cation, which then undergoes a series of intramolecular cyclizations and rearrangements to form the characteristic bicyclic structure of this compound.

Stage 2: Further Transformations Following its formation, this compound can be further modified by other enzymes, such as cytochrome P450 monooxygenases (CYP450s), to produce a variety of oxygenated derivatives, including spathulenol (B192435) and viridiflorol.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves extraction of the essential oil followed by chromatographic purification.

Extraction of Essential Oils

3.1.1. Hydrodistillation/Steam Distillation

This is the most common method for extracting essential oils from plant material.

-

Apparatus: Clevenger-type apparatus or a steam distillation setup.

-

Procedure:

-

The plant material (e.g., leaves, fruits) is placed in a flask with water and brought to a boil, or subjected to steam generated in a separate flask.

-

The steam, carrying the volatile essential oils, passes through a condenser.

-

The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel.

-

Due to their immiscibility, the essential oil can be separated from the aqueous layer. The duration of distillation can vary from 3 to 24 hours depending on the plant material.[1][2]

-

-

Yield: The yield of essential oil is typically low, often less than 1% of the dry weight of the plant material.

3.1.2. Solvent Extraction

This method is suitable for thermolabile compounds or when higher yields are desired.

-

Solvents: Common solvents include hexane (B92381), ethanol, methanol, and dichloromethane.

-

Procedure:

-

The dried and powdered plant material is macerated with a suitable organic solvent.

-

The mixture is stirred or agitated for a period of time (e.g., 2.5 hours) to allow for the extraction of the desired compounds.[6]

-

The extract is then filtered to remove the solid plant material.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

Chromatographic Purification

3.2.1. Column Chromatography

Column chromatography is a widely used technique for the separation of compounds from a mixture.

-

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the separation of sesquiterpenes. Alumina can also be used.

-

Mobile Phase (Eluent): A non-polar solvent or a mixture of solvents is used as the mobile phase. The polarity of the mobile phase is gradually increased to elute compounds with different polarities. A common solvent system is a gradient of hexane and ethyl acetate.

-

Procedure:

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude extract or essential oil, adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually adding ethyl acetate).

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are combined.

-

3.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative HPLC can be employed.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of organic solvents (e.g., acetonitrile) and water is commonly used. The optimal mobile phase composition needs to be determined experimentally to achieve the best separation.[7][8]

-

Procedure:

-

The partially purified fractions from column chromatography are dissolved in the mobile phase.

-

The solution is injected into the HPLC system.

-

The fraction corresponding to the this compound peak is collected.

-

The solvent is evaporated to yield the pure compound.

-

Characterization

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the isolated compound and to confirm its molecular weight and fragmentation pattern.

-

Typical GC conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, ZB-5).[9]

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the components of the essential oil. For example, starting at 50°C and ramping up to 250°C.[9]

-

Injector and Detector Temperatures: Typically set around 240°C and 200°C, respectively.[9]

-

-

Mass Spectrometry: The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, which can be compared to a library of known compounds for identification.

Biological Activity and Potential Signaling Pathways

This compound and essential oils containing it have been reported to exhibit various biological activities.

-

Antimicrobial Activity: this compound has shown antifungal activity. Essential oils rich in this compound have demonstrated activity against various bacteria, including Staphylococcus aureus and Bacillus subtilis. The mechanism of action is often attributed to the disruption of microbial membrane integrity.

-

Anti-inflammatory Activity: Some studies suggest that essential oils containing this compound possess anti-inflammatory properties. While the direct mechanism for this compound is not well-elucidated, related sesquiterpenoids are known to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound may exert its anti-inflammatory effects through similar mechanisms.

Conclusion

This compound is a readily available natural product found in a diverse range of plant species. Its isolation can be achieved through established extraction and chromatographic techniques. The growing body of research on its biological activities suggests its potential as a lead compound in drug discovery and development. This guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this intriguing sesquiterpene. Further investigation into its specific mechanisms of action and signaling pathways is warranted to fully unlock its pharmacological promise.

References

- 1. Essential Oils from Annonaceae Species from Brazil: A Systematic Review of Their Phytochemistry, and Biological Activities [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 4. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 5. scielo.br [scielo.br]

- 6. pharmaguru.co [pharmaguru.co]

- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]

- 8. scielo.br [scielo.br]

- 9. benchchem.com [benchchem.com]

Bicyclogermacrene: A Comprehensive Technical Guide to its Discovery, Chemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclogermacrene, a naturally occurring bicyclic sesquiterpene, has attracted considerable attention within the scientific community due to its prevalence in a wide variety of plant essential oils and its role as a key intermediate in the biosynthesis of numerous other sesquiterpenoids. First identified in 1969 from the peel oil of Citrus junos, its unique chemical structure and diverse biological activities, including antimicrobial and anti-inflammatory properties, have made it a subject of extensive research. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and synthesis of this compound. It further details experimental protocols for its isolation and characterization and summarizes key quantitative data. Additionally, this guide visualizes the biosynthetic origins and potential signaling pathways influenced by this multifaceted molecule, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated and its structure elucidated in 1969 by Nishimura and Hirose from the essential oil of the peel of Citrus junos Sieb. ex Tanaka, a citrus fruit of East Asian origin. This discovery marked the identification of a new sesquiterpene skeleton. Since its initial discovery, this compound has been identified as a constituent of the essential oils of numerous other plants, contributing to their characteristic aromas and potential biological activities. Its widespread occurrence underscores its significance in plant secondary metabolism.

Chemical Properties

This compound is a sesquiterpene with the chemical formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . Its structure features a bicyclo[8.1.0]undecane core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

| CAS Number | 24703-35-3 | [1] |

| Appearance | Colorless oil | |

| Boiling Point | 267.8 ± 20.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Flash Point | 104.6 ± 16.6 °C | |

| LogP | 6.78 |

Experimental Protocols

Isolation of this compound from Plant Material

The following protocol describes a general method for the isolation of this compound from plant sources rich in essential oils, such as the leaves or peels of various aromatic plants.

3.1.1. Hydrodistillation

-

Plant Material Preparation: Fresh or dried plant material (e.g., 500 g) is coarsely ground to increase the surface area for efficient oil extraction.

-

Apparatus Setup: The ground plant material is placed in a round-bottom flask of a Clevenger-type apparatus. The flask is filled with distilled water until the plant material is fully submerged.

-

Distillation: The flask is heated to boiling. The steam and volatile oils are condensed in the condenser and collected in the graduated collection tube of the Clevenger apparatus. The distillation is typically carried out for 3-4 hours.

-

Oil Separation: The less dense essential oil phase separates from the aqueous phase (hydrosol). The oil is carefully collected and dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

3.1.2. Column Chromatography

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) is typically used as the stationary phase.

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: The dried essential oil is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A common gradient starts with 100% n-hexane and gradually increases the percentage of a more polar solvent like ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

-

Purification: The combined fractions containing this compound are concentrated under reduced pressure to yield the pure compound.

Characterization of this compound

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): δ (ppm) 5.30-5.10 (m, 2H, olefinic protons), 2.40-1.90 (m, 6H), 1.65 (s, 3H, CH₃), 1.58 (s, 3H, CH₃), 1.05 (s, 3H, CH₃), 0.85 (s, 3H, CH₃), 0.70-0.50 (m, 2H, cyclopropyl (B3062369) protons).

-

¹³C NMR (125 MHz, CDCl₃): δ (ppm) 134.5, 133.8, 124.7, 124.2, 48.5, 41.6, 39.8, 30.2, 29.7, 27.9, 26.3, 25.7, 19.8, 17.7, 16.5.

3.2.2. Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum of this compound typically shows a molecular ion peak [M]⁺ at m/z 204. Key fragment ions can be observed at m/z 189 [M-CH₃]⁺, 161 [M-C₃H₇]⁺, 133, 119, 105, 93, and 91, which are characteristic of sesquiterpene hydrocarbons. The fragmentation pattern is complex due to rearrangements common in these cyclic systems.

Mass Spectrometry Fragmentation of this compound

Caption: Proposed fragmentation pathway of this compound.

Total Synthesis of this compound

Several total syntheses of this compound have been reported. A notable biomimetic synthesis proceeds in seven steps and utilizes readily available starting materials.[2] Another approach involves an intramolecular carbonyl coupling reaction.

Biological Activities

This compound has demonstrated a range of biological activities, making it a compound of interest for pharmaceutical and agricultural applications.

Table 2: Biological Activities of this compound

| Activity | Assay | Target Organism/Cell Line | Result (IC₅₀/MIC) | Reference |

| Antimicrobial | Broth Microdilution | Enterococcus faecium | MIC: 500 µg/mL | |

| Broth Microdilution | Listeria monocytogenes | MIC: 500 µg/mL | ||

| Anti-inflammatory | Chemotaxis Assay | Human Neutrophils | IC₅₀: 24.4 µg/mL | |

| Anticholinesterase | Ellman's Method | Acetylcholinesterase (AChE) | IC₅₀: 26.75 ± 1.03 µg/mL |

Proposed Anti-inflammatory Signaling Pathway

While direct studies on this compound are limited, related sesquiterpenoids are known to exert their anti-inflammatory effects through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is hypothesized that this compound may also inhibit the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines.

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

This compound stands as a significant natural product with a rich history and promising future. Its widespread distribution in the plant kingdom and its role as a biosynthetic precursor highlight its importance in chemical ecology. The documented antimicrobial and anti-inflammatory activities of this compound suggest its potential for development into novel therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action, particularly its interaction with inflammatory signaling pathways, and to explore its full therapeutic potential through preclinical and clinical studies. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

An In-depth Technical Guide to the Bicyclogermacrene Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclogermacrene, a bicyclic sesquiterpenoid, is a key intermediate in the biosynthesis of a wide array of bioactive compounds in the plant kingdom. Its unique chemical scaffold serves as a precursor to various pharmaceuticals, agrochemicals, and fragrances. Understanding the intricate biosynthetic pathway of this compound is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study. Quantitative data on enzyme kinetics and product yields are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

Sesquiterpenoids, a diverse class of C15 isoprenoid compounds, play crucial roles in plant defense, signaling, and as precursors to commercially valuable molecules. This compound is a central branching point in sesquiterpenoid biosynthesis, leading to the formation of aromadendrene-type sesquiterpenes and other complex natural products. The pathway originates from the ubiquitous precursor, (2E,6E)-farnesyl pyrophosphate (FPP), which undergoes a complex cyclization reaction catalyzed by a specific class of enzymes known as terpene synthases (TPSs). This guide will delve into the core aspects of this pathway, from the initial cyclization of FPP to the subsequent modifications of the this compound skeleton.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a two-step process initiated in the cytoplasm and endoplasmic reticulum of plant cells.

2.1. Stage 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The committed step in this compound biosynthesis is the enzymatic cyclization of the linear precursor FPP. This reaction is catalyzed by a specific this compound synthase (EC 4.2.3.100), a member of the terpene synthase (TPS) family of enzymes.[1][2][3]

The proposed mechanism involves:

-

Ionization of FPP: The reaction is initiated by the metal-dependent ionization of the diphosphate (B83284) group from FPP, forming a farnesyl cation.[4]

-

Cyclization Cascade: The highly reactive farnesyl cation undergoes a series of intramolecular cyclizations.

-

Deprotonation: The final step involves the deprotonation of a carbocation intermediate to yield the stable this compound molecule.[4]

2.2. Stage 2: Post-Cyclization Modifications

Following its synthesis, the this compound skeleton can be further modified by a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs). These enzymes introduce functional groups, such as hydroxyl groups, which increases the chemical diversity of the resulting sesquiterpenoids.[5][6][7][8] For instance, hydroxylation of this compound can lead to the formation of various bioactive molecules.

Regulation of the Pathway

The biosynthesis of this compound is tightly regulated at multiple levels to control the flux of metabolites and respond to developmental and environmental cues.

3.1. Transcriptional Regulation

The expression of this compound synthase genes is a key regulatory point. Various transcription factor families, including bHLH, MYB, and WRKY, have been implicated in the regulation of sesquiterpene biosynthesis in plants.[1][9][10] These transcription factors can bind to specific cis-regulatory elements in the promoter regions of TPS genes, thereby activating or repressing their transcription in response to stimuli such as herbivory or pathogen attack.

Quantitative Data

The efficiency of this compound production is dependent on the kinetic properties of the specific this compound synthase and the in planta concentration of the final product.

Table 1: Kinetic Parameters of JeSTS4 this compound Synthase from Jungermannia exsertifolia [4]

| Enzyme | KM (µM) | kcat (x 10-2 s-1) | kcat/KM (mM-1s-1) |

| JeSTS4 (Wild Type) | 13.07 ± 3.3 | 1.94 ± 0.12 | 1.48 |

| G91S Mutant | 7.14 ± 1.5 | 2.57 ± 0.15 | 3.60 |

| R242K Mutant | 12.50 ± 2.8 | 2.21 ± 0.13 | 1.77 |

Table 2: this compound Content in Various Plant Species

| Plant Species | Plant Part | This compound Content (%) | Reference |

| Cardiopetalum calophyllum | Fresh Leaves | 26.8 | [11] |

| Croton glandulosus | Aerial Parts | 9.6 | [12] |

| Eupatorium clematideum | Leaves, Stem Barks, Roots | 8.44 - 16.69 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

5.1. Heterologous Expression and Purification of this compound Synthase in E. coli

Protocol:

-

Vector Construction: The full-length coding sequence of the putative this compound synthase is cloned into a suitable E. coli expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine tag.

-

Transformation: The expression vector is transformed into a competent E. coli expression strain, such as BL21(DE3).

-

Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance protein solubility.

-

Cell Harvesting and Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or French press.

-

Purification: The His-tagged protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Purity Analysis: The purity of the recombinant protein is assessed by SDS-PAGE.

5.2. In Vitro Terpene Synthase Activity Assay

Protocol:

-

Reaction Mixture: The standard reaction mixture (100 µL) contains 25 mM HEPES buffer (pH 7.4), 10 µM FPP, 10 mM MgCl₂, 5 mM dithiothreitol, and 1-5 µg of purified recombinant this compound synthase.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 1-2 hours.

-

Product Extraction: The reaction is stopped by the addition of an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate). The mixture is vortexed vigorously, and the organic phase is collected.

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

5.3. GC-MS Analysis of this compound

Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for sesquiterpene analysis.[14]

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 240-280°C) to elute the sesquiterpenes. An example program: initial temperature of 60°C for 2 min, then ramp to 300°C at 8°C/min, and hold for 15 min.[15]

-

Injector and Detector Temperatures: The injector temperature is typically set to 250°C, and the MS transfer line temperature to 280°C.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is used, with a scan range of m/z 40-350.

-

Identification: this compound is identified by comparing its retention time and mass spectrum with those of an authentic standard or by comparison to spectral libraries (e.g., NIST).

5.4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Protocol:

-

RNA Isolation: Total RNA is extracted from the plant tissue of interest using a suitable kit or protocol.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Primer Design: Gene-specific primers for the this compound synthase gene and a reference gene (e.g., actin or ubiquitin) are designed using software like Primer Premier. Primers should ideally span an intron to avoid amplification of genomic DNA.[16][17][18]

-

qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, cDNA template, and gene-specific primers.

-

Thermal Cycling: The reaction is performed in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of the this compound synthase gene is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[17]

5.5. Site-Directed Mutagenesis of this compound Synthase

Protocol:

-

Primer Design: Mutagenic primers containing the desired nucleotide change are designed. These primers should be complementary to each other and anneal to the same site on opposite strands of the plasmid DNA carrying the wild-type gene.

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the plasmid template, and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).[19][20]

-

Transformation: The DpnI-treated PCR product is transformed into competent E. coli cells.

-

Selection and Sequencing: Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.

Conclusion

The this compound biosynthesis pathway represents a fascinating example of the chemical ingenuity of plants. As a central precursor to a vast array of bioactive sesquiterpenoids, a thorough understanding of its enzymatic machinery and regulatory networks is crucial for harnessing its potential. This technical guide has provided an in-depth overview of the core pathway, its regulation, and the key experimental methodologies required for its investigation. The presented quantitative data and visual diagrams serve as a valuable resource for researchers in natural product chemistry, plant biology, and metabolic engineering. Future research in this area will likely focus on the discovery and characterization of novel this compound synthases with unique product profiles, the elucidation of the complete downstream pathways leading to diverse sesquiterpenoids, and the application of synthetic biology to create high-yielding microbial cell factories for the sustainable production of these valuable compounds.

References

- 1. RNA-Sequencing Reveals the Involvement of Sesquiterpene Biosynthesis Genes and Transcription Factors during an Early Response to Mechanical Wounding of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthase - Wikipedia [en.wikipedia.org]

- 3. enzyme-database.org [enzyme-database.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a non-stereoselective cytochrome P450 catalyzing either 8α- or 8β-hydroxylation of germacrene A acid from the Chinese medicinal plant, Inula hupehensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. sippe.ac.cn [sippe.ac.cn]

- 11. scielo.br [scielo.br]

- 12. acgpubs.org [acgpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. cropj.com [cropj.com]

- 15. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]

- 16. Frontiers | Genome-wide identification and analysis of terpene synthase (TPS) genes in celery reveals their regulatory roles in terpenoid biosynthesis [frontiersin.org]

- 17. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes in Cymbidium faberi [frontiersin.org]

- 19. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]

- 20. Site-Directed Mutagenesis [protocols.io]

An In-depth Technical Guide to the Spectroscopic Data of Bicyclogermacrene

Introduction

Data Presentation

While comprehensive, experimentally derived ¹H NMR, ¹³C NMR, and IR data for isolated Bicyclogermacrene are not widely published, mass spectrometry data is available and provides a reliable method for its identification, particularly when coupled with gas chromatography.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions that are indicative of its sesquiterpene structure. The fragmentation pattern can be used as a fingerprint for its identification in complex mixtures like essential oils.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 204 | 15 | [M]⁺ (Molecular Ion) |

| 189 | 10 | [M - CH₃]⁺ |

| 161 | 35 | [M - C₃H₇]⁺ |

| 133 | 25 | [C₁₀H₁₃]⁺ |

| 121 | 40 | [C₉H₁₃]⁺ |

| 109 | 100 | [C₈H₁₃]⁺ (Base Peak) |

| 93 | 70 | [C₇H₉]⁺ |

| 81 | 65 | [C₆H₉]⁺ |

| 69 | 50 | [C₅H₉]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

Note: The relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic analyses of a sesquiterpene like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds such as this compound in essential oil mixtures.

-

Instrumentation : An Agilent 7890B gas chromatograph coupled to a 5977A mass selective detector, or a similar system.

-

Column : A non-polar HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program :

-

Initial temperature of 60°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 4°C/min.

-

Ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

-

Injector : Splitless mode with an injector temperature of 250°C.

-

Mass Spectrometer Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 40-400.

-

Ion Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

-

Data Analysis : The identification of this compound is achieved by comparing its mass spectrum and retention index with data from spectral libraries (e.g., NIST, Wiley) and literature values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules. For a sesquiterpene like this compound, a combination of 1D and 2D NMR experiments would be required.

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of the isolated this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation : A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.

-

1D NMR Experiments :

-

¹H NMR : Acquire the proton spectrum to observe chemical shifts, coupling constants, and integration.

-

¹³C NMR : Acquire the carbon spectrum, often with proton decoupling, to determine the number and types of carbon atoms.

-

-

2D NMR Experiments :

-

COSY (Correlation Spectroscopy) : To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, crucial for establishing the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, which is essential for stereochemical assignments.

-

-

Data Processing : Process the acquired data using appropriate software (e.g., TopSpin, Mnova) to perform Fourier transformation, phase correction, baseline correction, and peak picking.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, it would confirm the presence of C-H bonds in various environments and C=C double bonds.

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two, equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Sample Preparation :

-

Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.

-

Alternatively, for a solid sample, a KBr pellet or a Nujol mull can be prepared.

-

-

Data Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Analysis : The resulting spectrum is analyzed for characteristic absorption bands. For this compound, one would expect to see:

-

~3100-3000 cm⁻¹: =C-H stretching (alkene).

-

~3000-2850 cm⁻¹: C-H stretching (alkane).

-

~1670-1640 cm⁻¹: C=C stretching.

-

~1470-1430 cm⁻¹: C-H bending.

-

Visualization

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.

An In-depth Technical Guide to the Stereochemistry and Isomers of Bicyclogermacrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclogermacrene, a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄, is a key intermediate in the biosynthesis of a wide array of sesquiterpenoids and a constituent of numerous plant essential oils.[1][2] Its unique strained bicyclo[8.1.0]undecane skeleton and the presence of multiple chiral centers and double bonds give rise to a rich stereochemical landscape. This guide provides a comprehensive technical overview of the stereochemistry and isomers of this compound, including their nomenclature, physicochemical properties, and spectral data. Detailed experimental protocols for the isolation and synthesis of this compound are presented, alongside an exploration of its biosynthetic pathway and known biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, synthetic organic chemistry, and drug discovery.

Stereochemistry and Isomerism of this compound

The core structure of this compound possesses several stereogenic elements, leading to the existence of multiple stereoisomers. The numbering of the bicyclo[8.1.0]undecane ring system follows standard IUPAC nomenclature. The key stereochemical features include the relative and absolute configurations at the chiral centers C1 and C10, and the geometry of the endocyclic double bonds at C2 and C6.

The most commonly encountered enantiomer in nature is (+)-Bicyclogermacrene . Its absolute configuration has been determined as (1S, 10R). The double bonds typically exist in the E configuration.[3]

Known Stereoisomers of this compound

Several stereoisomers of this compound have been identified and characterized:

-

(+)-Bicyclogermacrene: The naturally occurring enantiomer, possessing a (1S, 10R) configuration.

-

(-)-Bicyclogermacrene: The enantiomer of the natural product, with a (1R, 10S) configuration.

-

Lepidozene: A diastereomer of this compound. It is characterized by a trans-fused dimethylcyclopropane ring.[4] The IUPAC name for one of its enantiomers is (1S,2Z,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene.[5]

-

Isothis compound: Another diastereomer of this compound.[6]

Quantitative Data

A summary of the available quantitative data for the key isomers of this compound is presented below. Direct comparison is often challenging due to variations in experimental conditions reported in the literature.

Table 1: Physicochemical and Spectroscopic Data of this compound Isomers

| Property | (+)-Bicyclogermacrene | (-)-Bicyclogermacrene | Lepidozene | Isothis compound |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | C₁₅H₂₄ | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol | 204.35 g/mol | 204.35 g/mol |

| Optical Rotation | Data not consistently available | Data not consistently available | Data not consistently available | Data not consistently available |

| ¹H NMR (CDCl₃, δ ppm) | Data not fully detailed | Data not fully detailed | Data not fully detailed | Data not fully detailed |

| ¹³C NMR (CDCl₃, δ ppm) | Data not fully detailed | Data not fully detailed | Data not fully detailed | Data not fully detailed |

Experimental Protocols

Isolation of this compound from Essential Oils

This compound is a common constituent of essential oils from various plants, including those from the Verbenaceae family.[7] The following is a general protocol for its isolation.

Protocol 1: Isolation by Column Chromatography

-

Extraction: The essential oil is obtained from the plant material (e.g., leaves) by hydrodistillation using a Clevenger-type apparatus for 3-4 hours.[8]

-

Drying: The collected oil is dried over anhydrous sodium sulfate.

-

Fractionation: The crude essential oil is subjected to column chromatography on silica (B1680970) gel.

-

Elution: A non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate, is used for elution. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Identification: Fractions containing this compound are identified by gas chromatography-mass spectrometry (GC-MS) by comparing their retention indices and mass spectra with those of authentic standards or literature data.[9]

-

Purification: Further purification can be achieved by preparative gas chromatography or high-performance liquid chromatography (HPLC).

Chemical Synthesis of (+)-Bicyclogermacrene

A seven-step synthesis of (+)-Bicyclogermacrene has been reported, utilizing it as a key intermediate for the biomimetic synthesis of other sesquiterpenoids.[1][2]

Protocol 2: Biomimetic Synthesis of (+)-Bicyclogermacrene (Conceptual)

The detailed, step-by-step experimental conditions, including reagents, solvents, temperatures, reaction times, and purification methods, are outlined in the primary literature and should be consulted for laboratory execution.

-

Starting Material: The synthesis typically starts from a readily available chiral precursor.

-

Key Steps: The synthesis involves a series of reactions to construct the bicyclo[8.1.0]undecane skeleton with the correct stereochemistry.

-

Purification: Each synthetic intermediate is purified using standard techniques such as column chromatography.

-

Characterization: The structure and stereochemistry of the final product and all intermediates are confirmed by spectroscopic methods (NMR, MS, IR) and by comparison with data for the natural product.

Visualization of Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of this compound proceeds from the universal sesquiterpene precursor, (2E,6E)-farnesyl pyrophosphate (FPP). The key steps involve the cyclization of FPP by a terpene synthase to form the this compound skeleton, which can then be further modified by enzymes such as cytochrome P450 monooxygenases.[10][11][12][13][14]

Caption: Proposed biosynthetic pathway of (+)-Bicyclogermacrene from FPP.

Biomimetic Synthesis and Conversion

(+)-Bicyclogermacrene serves as a crucial platform molecule in the biomimetic synthesis of other complex sesquiterpenoids, such as spathulenol.[1][2]

Caption: Logical workflow for the biomimetic synthesis of Spathulenol from (+)-Bicyclogermacrene.

Biological Activity

This compound, as a component of various essential oils, has been associated with a range of biological activities, primarily anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Essential oils containing this compound have demonstrated anti-inflammatory effects.[15] For instance, the essential oil of Eugenia pyriformis, which contains this compound, has shown moderate inhibition of Staphylococcus aureus.[7] The precise mechanism of action for purified this compound isomers is an area of active research, but it is hypothesized to involve the modulation of inflammatory pathways.

Antimicrobial Activity

This compound has been identified as a component of essential oils with antimicrobial properties.[16] It has been shown to contribute to the activity against various microorganisms.[17][18][19] The lipophilic nature of this sesquiterpene likely facilitates its interaction with microbial cell membranes, leading to disruption of cellular integrity and function. Further studies with isolated this compound isomers are needed to elucidate the specific mechanisms and structure-activity relationships.

References

- 1. Biomimetic synthesis of (+)-ledene, (+)-viridiflorol, (-)-palustrol, (+)-spathulenol, and psiguadial A, C, and D via the platform terpene (+)-bicyclogermacrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C15H24 | CID 13894537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lepidozene | C15H24 | CID 10987384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

- 9. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations | MDPI [mdpi.com]

- 13. Discovery of a non-stereoselective cytochrome P450 catalyzing either 8α- or 8β-hydroxylation of germacrene A acid from the Chinese medicinal plant, Inula hupehensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. courses.washington.edu [courses.washington.edu]

- 15. researchgate.net [researchgate.net]

- 16. Essential oil - Wikipedia [en.wikipedia.org]

- 17. Antimicrobial Activity and Chemical Composition of Essential Oils from Verbenaceae Species Growing in South America - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemical Constituents and Evaluation of Antimicrobial and Cytotoxic Activities of Kielmeyera coriacea Mart. & Zucc. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

Bicyclogermacrene: A Technical Overview of its Chemical Properties, Biological Activities, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Bicyclogermacrene is a naturally occurring bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1][2][3][4][5] It is a significant intermediate in the biosynthesis of a diverse array of other sesquiterpenoids.[1][2] Found in the essential oils of various plants, this compound and its derivatives have garnered interest for their potential pharmacological applications, exhibiting a range of biological effects including antimicrobial, anti-inflammatory, and anticholinesterase activities.[1][4] The primary CAS Number for this compound, particularly (+)-Bicyclogermacrene, is 24703-35-3 .[3][5][6] Another reported CAS number for a stereoisomer is 67650-90-2.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [1][2][3][4][5] |

| Molecular Weight | 204.35 g/mol | [2][3] |

| CAS Number | 24703-35-3 | [3][5][6] |

| Boiling Point | 267.8 ± 20.0 °C (Predicted) | [3] |

| Density | 0.861 ± 0.06 g/cm³ (Predicted) | [3] |

| Odor | Green, woody, weedy | [3] |

Biological Activity

This compound has demonstrated a variety of biological activities, which are summarized in the table below. It is often studied alongside its biosynthetically related derivatives, such as spathulenol (B192435) and viridiflorol.[1]

| Biological Activity | Assay | Target Organism/Cell Line | Result (IC₅₀/MIC) | Reference(s) |

| Antimicrobial | Broth Microdilution | Enterococcus faecium | MIC: 500 µg/mL | [1] |

| Antimicrobial | Broth Microdilution | Listeria monocytogenes | MIC: 500 µg/mL | [1] |

| Anti-inflammatory | Chemotaxis Assay | Human Neutrophils | IC₅₀: 24.4 µg/mL | [1] |

| Anticholinesterase | Ellman's Method | Acetylcholinesterase (AChE) | IC₅₀: 26.75 ± 1.03 µg/mL | [1] |

Biosynthesis of this compound

This compound is biosynthesized from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).[7] The process is initiated by a terpene synthase enzyme. The general biosynthetic pathway leading to this compound is depicted below.

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and validation of findings.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[1]

-

Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a microbial suspension, which is adjusted to a concentration of approximately 10⁵ colony-forming units (CFU)/mL.[1]

-

Preparation of Test Compounds: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.[1]

-

Assay Procedure: The assay is performed in 96-well microtiter plates. A serial dilution of the test compound is prepared in the wells containing the appropriate growth medium. The microbial inoculum is then added to each well.[1]

-

Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).[1]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]

Anti-inflammatory Activity Assay (Chemotaxis Assay)

This assay evaluates the anti-inflammatory potential of a compound by assessing its ability to inhibit the chemotaxis of human neutrophils.[1]

-

Isolation of Human Neutrophils: Neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

-

Chemotaxis Assay: The assay is performed using a multi-well chemotaxis chamber. A chemoattractant (e.g., fMLP) is placed in the lower wells, and the neutrophil suspension, pre-incubated with various concentrations of this compound, is placed in the upper wells. The two chambers are separated by a filter.

-

Incubation: The chamber is incubated to allow the neutrophils to migrate through the filter towards the chemoattractant.

-

Quantification of Migration: The number of migrated cells is quantified by counting the cells that have moved to the lower chamber.

-

Calculation of Inhibition: The percentage of inhibition of chemotaxis is calculated by comparing the number of migrated cells in the presence and absence of the test compound. The IC₅₀ value is then determined.[1]

Isolation and Characterization Workflow

The general workflow for the isolation and structural elucidation of this compound from a natural source is outlined below.

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework.[8][9] Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[10] Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Biomimetic synthesis of (+)-ledene, (+)-viridiflorol, (-)-palustrol, (+)-spathulenol, and psiguadial A, C, and D via the platform terpene (+)-bicyclogermacrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis [mdpi.com]

- 6. This compound, 24703-35-3 [thegoodscentscompany.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. iosrjournals.org [iosrjournals.org]

- 10. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 11. forskning.ruc.dk [forskning.ruc.dk]

The Biological Role of Bicyclogermacrene in Plant Defense: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclogermacrene, a bicyclic sesquiterpene hydrocarbon, is a pivotal component of plant defense strategies. Found in the essential oils of a diverse range of plant species, it contributes to both direct and indirect defense mechanisms against herbivores and pathogens. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its biosynthesis, its function in direct toxicity and deterrence, and its involvement in the attraction of natural enemies of herbivores. This document summarizes key quantitative data, presents detailed experimental protocols for the assays cited, and includes visualizations of relevant biochemical and signaling pathways to facilitate further research and application in drug development and crop protection.

Biosynthesis of this compound

The biosynthesis of this compound originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are utilized to form the C15 compound, farnesyl pyrophosphate (FPP), the immediate precursor for all sesquiterpenoids.

The final and committing step in this compound synthesis is the cyclization of FPP, a reaction catalyzed by a specific class of enzymes known as terpene synthases (TPSs), namely this compound synthase (EC 4.2.3.100). This enzyme facilitates a complex series of carbocation-mediated cyclizations and rearrangements to form the characteristic bicyclic structure of this compound. The activity of this compound synthase can be influenced by the presence of divalent metal ion cofactors, such as magnesium (Mg²⁺) or manganese (Mn²⁺), which can affect the product profile of the enzyme.

This compound itself serves as a crucial intermediate in the biosynthesis of a wider array of sesquiterpenoids, including spathulenol (B192435) and viridiflorol, through subsequent oxidative modifications often catalyzed by cytochrome P450 monooxygenases.

Caption: Biosynthetic pathway of this compound and its derivatives.

Direct Defense Mechanisms

This compound contributes directly to plant defense through its antimicrobial and insecticidal properties. It can inhibit the growth of pathogenic fungi and bacteria and exhibit toxic or deterrent effects on herbivorous insects.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against a range of microbial pathogens. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound | Target Organism | Assay Method | Result (MIC in µg/mL) | Reference |

| This compound | Enterococcus faecium | Broth Microdilution | 500 | [1] |

| This compound | Lysteria monocytogenes | Broth Microdilution | 500 | [1] |

| Essential Oil with this compound (17.1%) | Trichophyton rubrum | Broth Microdilution | 10 - 83 | [2] |

| Essential Oil with this compound (17.1%) | Epidermophyton floccosum | Broth Microdilution | 83 - 500 | [2] |

Insecticidal and Herbivore-Deterrent Activity

This compound has been shown to possess insecticidal properties, particularly larvicidal effects against various mosquito species. The potency of its insecticidal activity is typically quantified by the median lethal concentration (LC₅₀) or the median lethal dose (LD₅₀). While comprehensive data on the effects of pure this compound on a wide array of agricultural pests are limited, studies on essential oils rich in this compound suggest a significant role in herbivore deterrence.

| Compound | Target Organism | Assay Method | Result (LC₅₀ in µg/mL) | Reference |

| This compound | Anopheles subpictus (larvae) | Larvicidal Bioassay | 10.3 | [3] |

| This compound | Aedes albopictus (larvae) | Larvicidal Bioassay | 11.1 | [3] |

| This compound | Culex tritaeniorhynchus (larvae) | Larvicidal Bioassay | 12.5 | [3] |

Feeding deterrence assays are also employed to evaluate the anti-herbivore properties of compounds like this compound. These assays measure the reduction in food consumption by an insect when a substance is added to its diet.

Indirect Defense Mechanisms

In addition to its direct toxic effects, this compound plays a crucial role in indirect plant defense by acting as a volatile signal that attracts natural enemies of herbivores, such as parasitoid wasps and predators. When a plant is attacked by an herbivore, it releases a blend of volatile organic compounds (VOCs), often including this compound, which serve as "cries for help" to recruit these beneficial insects.

Studies have shown that parasitoid wasps, such as Cotesia marginiventris, are attracted to the volatile blends emitted by maize plants infested with their host caterpillars, like Spodoptera littoralis. While the complete blend of volatiles is responsible for this attraction, sesquiterpenes, including this compound, are known to be significant components of these attractive bouquets. The precise contribution of pure this compound to the attraction of specific natural enemies is an area of ongoing research. Olfactometer bioassays are the standard method for quantifying the attractiveness of these volatile compounds to insects.

| Volatile Source | Attracted Organism | Assay Method | Key Finding | Reference |

| Herbivore-Induced Maize Volatiles | Cotesia marginiventris (Parasitoid Wasp) | Four-arm Olfactometer | Wasps are strongly attracted to the volatile blend from infested plants. | [4][5][6] |

| Herbivore-Induced Teosinte Volatiles | Cotesia sesamiae (Parasitoid Wasp) | Four-arm Olfactometer | Parasitoids prefer volatiles from plants with herbivore eggs. | [7] |

Signaling Pathways for Induced Defense

The production of this compound is often induced in response to herbivore attack or pathogen infection. This induction is regulated by complex signaling pathways within the plant, primarily mediated by the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).

Upon herbivore feeding or tissue damage, the jasmonate signaling pathway is activated, leading to the accumulation of JA and its bioactive conjugate, JA-isoleucine (JA-Ile). JA-Ile triggers the degradation of JAZ repressor proteins, which in turn allows for the activation of transcription factors such as MYC, ERF, and WRKY. These transcription factors then bind to specific cis-regulatory elements (e.g., G-boxes, W-boxes) in the promoters of defense-related genes, including this compound synthase, upregulating their expression and leading to the production of this compound.

The salicylic acid pathway, typically activated by biotrophic pathogens, can interact with the JA pathway, often in an antagonistic manner, to fine-tune the plant's defense response.

Caption: Herbivore- and pathogen-induced signaling for this compound production.

Experimental Protocols

Protocol for Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against yeast and filamentous fungi.

Materials:

-

Pure this compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well flat-bottom microtiter plates

-

Fungal inoculum (e.g., Candida albicans, Trichophyton rubrum)

-

Spectrophotometer or microplate reader

-

Resazurin (B115843) sodium salt (optional, for colorimetric reading)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve a known weight of pure this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Preparation of Fungal Inoculum: Culture the fungus on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts. For filamentous fungi, a spore suspension is prepared and the concentration is determined using a hemocytometer. Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium to obtain a range of desired concentrations. The final volume in each well before adding the inoculum should be 100 µL. Include a positive control (a known antifungal agent), a negative control (medium with DMSO, no compound), and a growth control (medium with inoculum, no compound).

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for Candida, 28-30°C for dermatophytes) for 24-72 hours, depending on the growth rate of the microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of growth. Alternatively, for a more quantitative measure, the optical density at 600 nm can be read using a microplate reader. If using resazurin, add 20 µL of a resazurin solution to each well and incubate for a few hours; a color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the blue color is retained.

Protocol for Insect Feeding Deterrence Bioassay (No-Choice Test)

This protocol describes a no-choice leaf disc assay to determine the feeding deterrent activity of this compound against a leaf-chewing insect like Spodoptera littoralis.

Materials:

-

Pure this compound

-

Acetone or ethanol (B145695) (as solvent)

-

Leaf discs from a suitable host plant (e.g., cabbage, cotton)

-

Petri dishes lined with moist filter paper

-

Third or fourth instar larvae of the test insect (starved for 2-4 hours prior to the assay)

-

Digital scanner and image analysis software

Procedure:

-

Preparation of Test Solutions: Prepare a series of concentrations of this compound in the chosen solvent. Include a solvent-only control.

-

Treatment of Leaf Discs: Using a micropipette, evenly apply a known volume (e.g., 50 µL) of each test solution to a pre-weighed leaf disc. Allow the solvent to evaporate completely. Apply the same volume of solvent to the control leaf discs.

-

Bioassay Setup: Place one treated leaf disc in the center of a Petri dish lined with moist filter paper. Introduce one starved larva into each Petri dish. Prepare several replicates for each concentration and the control.

-

Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 12:12 L:D photoperiod) for a set period (e.g., 24 hours).

-

Data Collection and Analysis: After the incubation period, remove the larvae and any frass. Scan the remaining leaf discs and calculate the area consumed using image analysis software. Alternatively, the leaf discs can be re-weighed to determine the mass consumed.

-

Calculation of Feeding Deterrence Index (FDI): FDI (%) = [(C - T) / C] x 100 Where C is the area/mass of the control leaf disc consumed, and T is the area/mass of the treated leaf disc consumed. The FD₅₀ (the concentration required to deter feeding by 50%) can be calculated using probit analysis.

Caption: Workflow for an insect feeding deterrence bioassay.

Conclusion and Future Directions

This compound is a versatile and important player in the chemical arsenal (B13267) of plants. Its roles in direct defense against pathogens and herbivores, as well as in indirect defense through the attraction of natural enemies, highlight its significance in shaping ecological interactions. For researchers in drug development, its antimicrobial properties warrant further investigation as a potential source for new therapeutic agents. In the field of crop protection, a deeper understanding of the regulation of this compound biosynthesis could pave the way for breeding or engineering crop varieties with enhanced pest resistance.

Future research should focus on:

-

Elucidating the full spectrum of insecticidal and herbivore-deterrent activities of pure this compound against a broader range of agricultural pests.

-

Identifying the specific receptors in natural enemies that detect this compound and quantifying its precise contribution to the attractiveness of herbivore-induced volatile blends.

-

Further characterizing the transcription factors and cis-regulatory elements that control the expression of this compound synthase genes to enable targeted manipulation of its production in plants.

By continuing to unravel the complexities of this compound's biological roles, we can unlock its potential for applications in medicine and sustainable agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | WRKY genes provide novel insights into their role against Ralstonia solanacearum infection in cultivated peanut (Arachis hypogaea L.) [frontiersin.org]

- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Strong attraction of the parasitoid Cotesia marginiventris towards minor volatile compounds of maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Responses of Parasitoids to Volatiles Induced by Chilo partellus Oviposition on Teosinte, a Wild Ancestor of Maize - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Bioactivity Screening of Bicyclogermacrene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bicyclogermacrene is a naturally occurring bicyclic sesquiterpene found in the essential oils of a wide variety of plants.[1] Structurally, it features a unique gem-dimethylcyclopropane unit, which makes it a subject of significant interest for potential pharmacological applications.[1] Beyond its own intrinsic bioactivities, this compound is a crucial biosynthetic intermediate in the formation of a vast array of other sesquiterpenoids, including spathulenol (B192435) and viridiflorol (B1683568).[1][2][3][4] This guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, compiling quantitative data, detailed experimental protocols, and key biological pathways to facilitate further research and drug development endeavors.

Quantitative Bioactivity Data

The biological activities of this compound have been investigated across several domains. The following tables summarize the key quantitative findings from various studies. It is important to note that experimental conditions may vary between studies, which should be considered when comparing values directly.[1]

Table 1: Antimicrobial Activity of this compound

| Target Organism | Assay Type | Result (MIC) | Reference |

|---|---|---|---|

| Enterococcus faecium | Broth Microdilution | 500 µg/mL | [1] |